molecular formula C12H9N3 B189089 2-(Phenylamino)isonicotinonitrile CAS No. 137225-05-9

2-(Phenylamino)isonicotinonitrile

Cat. No.: B189089
CAS No.: 137225-05-9
M. Wt: 195.22 g/mol
InChI Key: UAIQYMSTGUYXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylamino)isonicotinonitrile is an organic compound with the molecular formula C12H9N3 It is a derivative of isonicotinonitrile, where a phenylamino group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with aniline. The reaction is carried out using palladium diacetate as a catalyst, caesium carbonate as a base, and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) as a ligand in 1,4-dioxane solvent. The reaction mixture is heated to 80°C for 4 hours in a sealed tube under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)isonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions, where it reacts with aryl halides to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Palladium diacetate: Used as a catalyst in coupling reactions.

    Caesium carbonate: Acts as a base.

    BINAP: Serves as a ligand to stabilize the palladium catalyst.

    1,4-Dioxane: Used as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce various substituted derivatives of this compound .

Scientific Research Applications

2-(Phenylamino)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)isonicotinonitrile involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)isonicotinonitrile is unique due to the presence of both the phenylamino and nitrile groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-anilinopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQYMSTGUYXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640812
Record name 2-Anilinopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-05-9
Record name 2-Anilinopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.